3-Acetoxy-4'-isopropoxybenzophenone
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Overview
Description
3-Acetoxy-4’-isopropoxybenzophenone is a chemical compound belonging to the class of benzophenones. It is known for its applications in various fields such as medical research, environmental research, and industrial research. The molecular formula of 3-Acetoxy-4’-isopropoxybenzophenone is C18H18O4, and it has a molecular weight of 298.3 g/mol.
Preparation Methods
The synthesis of 3-Acetoxy-4’-isopropoxybenzophenone can be achieved through several synthetic routes. One common method involves the reaction of 4’-isopropoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-Acetoxy-4’-isopropoxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Acetoxy-4’-isopropoxybenzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of cosmetics, sunscreens, and other personal care products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-isopropoxybenzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can act as a UV filter, absorbing and dissipating UV radiation, thereby protecting biological tissues from UV-induced damage. Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
3-Acetoxy-4’-isopropoxybenzophenone can be compared with other benzophenone derivatives, such as benzophenone-3 (oxybenzone) and benzophenone-4 (sulisobenzone). These compounds share similar UV-absorbing properties but differ in their chemical structures and specific applications.
Benzophenone-3 (Oxybenzone): Commonly used in sunscreens and personal care products.
Benzophenone-4 (Sulisobenzone): Used in cosmetics and skincare products for its UV-filtering properties.
The uniqueness of 3-Acetoxy-4’-isopropoxybenzophenone lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
[3-(4-propan-2-yloxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(2)21-16-9-7-14(8-10-16)18(20)15-5-4-6-17(11-15)22-13(3)19/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPSSVOKNOCGSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641645 |
Source
|
Record name | 3-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-84-0 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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